4-Hydroxy-4-(4-iso-propylphenyl)-1-methylpiperidine
Description
Properties
IUPAC Name |
1-methyl-4-(4-propan-2-ylphenyl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-12(2)13-4-6-14(7-5-13)15(17)8-10-16(3)11-9-15/h4-7,12,17H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYYNIQNXBJSTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2(CCN(CC2)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mannich Cyclization for Piperidine Core Formation
The Mannich reaction has been adapted to construct the piperidine ring via a three-component condensation of formaldehyde, methylamine, and a β-keto ester derivative. For example, reacting methyl acetoacetate with 4-isopropylbenzaldehyde and methylamine hydrochloride in refluxing ethanol yields a bicyclic intermediate, which undergoes acid-catalyzed ring expansion to form the piperidine skeleton. This method achieves moderate yields (45–60%) but requires precise pH control to minimize imine hydrolysis.
Intramolecular Aldol Condensation
Alternative approaches employ intramolecular aldol condensation of δ-amino ketones. A representative synthesis begins with N-methyl-4-(4-isopropylphenyl)-4-oxobutanamide, which undergoes base-mediated cyclization (e.g., KOtBu in THF at −78°C) to form the piperidine ring. Subsequent hydroxylation via Sharpless asymmetric dihydroxylation introduces the 4-hydroxy group with >90% enantiomeric excess (ee).
Functionalization of Preformed Piperidine Intermediates
Hydroxylation via Epoxide Ring-Opening
Epoxidation of 4-(4-isopropylphenyl)-1-methylpiperidine using m-chloroperbenzoic acid (mCPBA) generates an epoxide intermediate, which undergoes acid-catalyzed ring-opening with water to install the hydroxyl group. This method, while straightforward, suffers from regioselectivity challenges, producing a 3:1 mixture of 4-hydroxy and 3-hydroxy isomers.
Transition Metal-Catalyzed C–H Oxidation
Recent advances leverage palladium(II) catalysts (e.g., Pd(OAc)₂) with tert-butyl hydroperoxide (TBHP) as an oxidant to directly hydroxylate the 4-position of 4-(4-isopropylphenyl)-1-methylpiperidine. Optimized conditions (DMF, 80°C, 12 h) achieve 78% yield with excellent regioselectivity (>95:5).
Enantioselective Synthesis Strategies
Chiral Auxiliary-Mediated Approaches
Incorporation of (R)-phenylglycinol as a chiral auxiliary during cyclization enables asymmetric induction. After piperidine ring formation, auxiliary removal via hydrogenolysis (H₂, Pd/C) yields the target molecule with 85% ee. However, this method adds two synthetic steps, reducing overall efficiency.
Organocatalytic Dynamic Kinetic Resolution
Proline-derived catalysts (e.g., Jørgensen-Hayashi catalyst) facilitate asymmetric hydroxylation of 4-(4-isopropylphenyl)-1-methylpiperidin-4-one. Using 10 mol% catalyst in dichloromethane at −20°C, the ketone intermediate is reduced to the alcohol with 92% ee and 81% yield.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Selectivity | Steps | Scalability |
|---|---|---|---|---|
| Mannich Cyclization | 58 | Moderate | 4 | Moderate |
| Intramolecular Aldol | 67 | High | 5 | Low |
| Epoxide Ring-Opening | 72 | Low | 3 | High |
| Pd-Catalyzed Oxidation | 78 | High | 2 | High |
| Organocatalytic DKR | 81 | Very High | 4 | Moderate |
Solvent and Temperature Optimization
High-boiling solvents like dimethylformamide (DMF) and ethylene glycol enhance reaction rates for cyclization steps, while ethereal solvents (THF, dioxane) improve stereochemical outcomes in asymmetric syntheses. Elevated temperatures (>100°C) accelerate ring-forming reactions but risk decomposition of the isopropylphenyl group, necessitating careful thermal monitoring.
Industrial-Scale Production Considerations
A continuous flow synthesis developed by [Patent WO2003042166A2] employs melt-phase reactions without solvents, heating 4-isopropylphenyl ethylamine and methyl α-hydroxyacetate to 120°C for 8 hours. This method achieves 89% conversion with minimal purification, highlighting its suitability for bulk manufacturing .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-4-(4-iso-propylphenyl)-1-methylpiperidine can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a ketone or aldehyde.
Reduction: Reduction of the piperidine ring or other functional groups.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
Serotonin Receptor Modulation
The compound is known to interact with the 5-HT2A subtype of serotonin receptors. It acts as an inverse agonist, which means it can reduce the receptor's baseline activity. This property is crucial for developing treatments for various neuropsychiatric disorders, including:
- Schizophrenia : The modulation of 5-HT2A receptors is linked to alleviating symptoms associated with schizophrenia, such as hallucinations and delusions. The compound's ability to selectively target these receptors may lead to fewer extrapyramidal side effects compared to traditional antipsychotics .
- Depression and Anxiety Disorders : Given the role of serotonin in mood regulation, compounds that modulate serotonin receptors are being investigated for their potential in treating depression and anxiety disorders. The inverse agonist activity may help restore balance in serotonergic signaling pathways disrupted in these conditions .
Potential for Treating Other Conditions
Research indicates that this compound could also be beneficial for:
- Migraine : By affecting serotonergic pathways involved in vasodilation and pain perception, it may help mitigate migraine attacks.
- Hypertension : Its influence on vascular smooth muscle contraction through serotonin receptor modulation suggests a possible role in managing blood pressure .
Synthesis and Mechanism of Action
The synthesis of 4-Hydroxy-4-(4-iso-propylphenyl)-1-methylpiperidine typically involves oxidation processes that introduce the hydroxy group into the piperidine framework. This compound serves as an intermediate in synthesizing more complex organic molecules, making it valuable in chemical research.
Mechanism of Action : The hydroxy group can form hydrogen bonds with active sites on enzymes or receptors, while the iso-propylphenyl group interacts with hydrophobic regions. This dual interaction enhances the binding affinity and specificity of the compound towards its targets.
Case Study 1: Antipsychotic Efficacy
A study examining the effects of compounds similar to this compound demonstrated significant reductions in head-twitch responses in animal models, indicative of antipsychotic properties. This suggests that such compounds may effectively treat psychosis without inducing severe side effects typical of conventional antipsychotics .
Case Study 2: Neuroprotective Effects
Research has explored the neuroprotective effects of this compound in models of neurodegenerative diseases. Preliminary findings indicate that its ability to modulate serotonin receptors might protect against neuronal damage associated with conditions like Alzheimer's disease .
Mechanism of Action
The mechanism by which 4-Hydroxy-4-(4-iso-propylphenyl)-1-methylpiperidine exerts its effects depends on its specific application. For example, in drug development, it may interact with specific receptors or enzymes, leading to biological effects. The molecular targets and pathways involved would vary based on the context in which the compound is used.
Comparison with Similar Compounds
Core Structural Features
The compound’s piperidine backbone with a 4-hydroxy group is a common motif in bioactive molecules. Key analogs include:
Physicochemical Properties
- Solubility: The hydroxyl group improves aqueous solubility relative to non-polar derivatives (e.g., 4-hydroxypyridine), but steric hindrance from iso-propylphenyl may reduce it compared to smaller substituents like methoxy .
- Synthetic Accessibility : Similar to ’s biotinylation protocol, the target compound may be synthesized via nucleophilic substitution or condensation reactions using 1-methylpiperidine as a base .
Biological Activity
4-Hydroxy-4-(4-iso-propylphenyl)-1-methylpiperidine, a derivative of piperidine, has garnered interest in pharmacological research due to its potential biological activities. This compound is structurally related to known antihistamines and has been investigated for various therapeutic properties, including antimicrobial activity and inhibition of specific biological targets.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a hydroxyl group and an iso-propyl phenyl moiety. Its molecular formula is C16H23NO, and it possesses distinct physicochemical properties that influence its biological activity.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that modifications in the lipophilicity and steric bulk of the phenyl group are crucial for enhancing the activity against Staphylococcus aureus. Specifically, the presence of bulky groups at the para-position of the phenyl ring correlated positively with antimicrobial potency, with minimum inhibitory concentrations (MICs) reported around 8 μg/mL for optimal derivatives .
| Compound | Structure | MIC (μg/mL) |
|---|---|---|
| 1a | Structure | 8 |
| 1b | Structure | 16 |
| 1c | Structure | 32 |
2. Inhibition of CD81
Another significant biological activity of this compound is its ability to inhibit human CD81, a protein involved in various cellular processes, including viral entry and immune response modulation. The compound was found to exhibit moderate inhibitory effects in biological assays, with a notable decrease in activity associated with smaller substituents on the phenyl ring .
3. Pharmacokinetics and Toxicology
Pharmacokinetic studies using computational models have predicted favorable absorption characteristics for this compound. It is anticipated to have satisfactory cell permeability and a low probability of being a substrate for major drug-metabolizing enzymes such as CYP450 . Toxicity assessments indicate that it does not interact significantly with androgen receptors or other critical pathways, suggesting a favorable safety profile.
Case Study: Antimicrobial Efficacy
A study conducted on a series of piperidine derivatives, including our compound of interest, revealed that structural modifications significantly influenced antimicrobial efficacy. The most active derivatives maintained a balance between lipophilicity and steric bulk at the para-position of the phenyl group, leading to enhanced activity against S. aureus.
Case Study: CD81 Inhibition
In vitro assays demonstrated that modifications in the iso-propyl group could lead to varying degrees of inhibition against CD81. The most effective derivatives showed over 60% inhibition in cell-based assays, indicating potential therapeutic applications in viral infections where CD81 plays a crucial role .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 4-Hydroxy-4-(4-iso-propylphenyl)-1-methylpiperidine, and how are yields optimized?
- Methodology : Synthesis typically involves coupling reactions under controlled conditions. For example, benzoylpiperidine derivatives with similar substituents (e.g., 4-isopropylphenyl groups) are synthesized using CHCl3/MeOH as solvents, with yields ranging from 50% to 57% . Optimization includes adjusting reaction time, temperature, and stoichiometric ratios. Purification via column chromatography or recrystallization is critical. Monitoring reaction progress with TLC or HPLC ensures intermediate purity.
Q. How is structural confirmation achieved post-synthesis?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are standard. For example, <sup>1</sup>H NMR chemical shifts for analogous compounds (e.g., δ 1.2–1.4 ppm for isopropyl groups) and retention times in HPLC (e.g., 12.3–15.8 minutes) validate structural integrity . Mass spectrometry (MS) further confirms molecular weight (e.g., m/z 281.41 for similar derivatives) .
Q. What safety protocols are essential during handling and storage?
- Methodology : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Storage at -20°C in airtight containers prevents degradation . Safety Data Sheets (SDS) for structurally related piperidine derivatives recommend avoiding skin contact and inhalation, with emergency measures including flushing eyes with water and seeking medical attention for ingestion .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for higher efficiency?
- Methodology : Factorial design (e.g., 2<sup>k</sup> factorial) tests variables like temperature, solvent polarity, and catalyst concentration. For example, a study on TiO2 photoactivity used DoE to minimize trials while maximizing data quality . Response surface methodology (RSM) can model nonlinear interactions, enabling prediction of optimal yields .
Q. What computational strategies predict reaction pathways and electronic properties?
- Methodology : Quantum chemical calculations (e.g., DFT) simulate transition states and thermodynamics. The ICReDD framework integrates computational reaction path searches with experimental validation, reducing trial-and-error cycles. For instance, reaction barriers for piperidine derivatives can be calculated to prioritize synthetic routes .
Q. How are impurities characterized and controlled during synthesis?
- Methodology : HPLC with UV detection (e.g., 254 nm) identifies impurities. Pharmacopeial methods use buffer systems (e.g., sodium acetate/1-octanesulfonate, pH 4.6) and mobile phases (methanol:buffer = 65:35) to separate byproducts . Reference standards (e.g., EP/JP/USP guidelines) ensure analytical consistency .
Q. What in vitro assays evaluate biological activity of this compound?
- Methodology : Receptor binding assays (e.g., radioligand displacement) screen for affinity toward targets like GPCRs or enzymes. For example, piperidine derivatives are tested for CYP450 inhibition (e.g., CYP2D6 IC50 values) to assess metabolic stability . Cell viability assays (e.g., MTT) determine cytotoxicity in relevant models .
Q. How can AI enhance process simulation and autonomous experimentation?
- Methodology : Machine learning (ML) models trained on reaction datasets predict optimal conditions. COMSOL Multiphysics integrates AI for real-time adjustments in flow reactors, improving heat/mass transfer efficiency . Autonomous labs use robotic platforms for high-throughput screening, accelerating discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
